
What are the chemical properties of Iodo-PEG7-
alcohol?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Iodo-PEG7-alcohol

Cat. No.: B15145084 Get Quote

Iodo-PEG7-alcohol: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Iodo-PEG7-alcohol is a heterobifunctional molecule featuring a terminal iodide and a primary

alcohol, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts

both reactivity and desirable physicochemical properties, making it a valuable building block in

several areas of chemical biology and drug development, most notably in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). This in-depth guide explores the chemical

properties, applications, and relevant experimental considerations for Iodo-PEG7-alcohol.

Chemical Properties
The chemical characteristics of Iodo-PEG7-alcohol are summarized in the table below. These

properties are crucial for its handling, reaction setup, and purification.
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Property Value Source

Molecular Formula C14H29IO7 [1][2]

Molecular Weight 436.28 g/mol [1][2][3]

Appearance
Not explicitly stated, likely a

liquid or low-melting solid
N/A

Purity ≥98.0% [2][3]

Solubility Soluble in DMSO (10 mM) [2]

Storage Conditions -20°C, protect from light [2]

SMILES
ICCOCCOCCOCCOCCOCCO

CCO
[2]

Reactivity and Functional Group Characteristics
The utility of Iodo-PEG7-alcohol stems from its two distinct functional groups:

Terminal Iodide: The carbon-iodine bond is a versatile functional group in organic synthesis.

The iodide is an excellent leaving group, making the terminal carbon susceptible to

nucleophilic substitution reactions. This is a common strategy for attaching the PEG linker to

a target-binding ligand or an E3 ligase ligand in PROTAC synthesis.

Primary Alcohol: The hydroxyl (-OH) group is a nucleophile and can participate in a variety of

reactions, including esterification, etherification, and oxidation. This functional group provides

a handle for further chemical modifications or for direct conjugation to other molecules. The

presence of the hydroxyl group also contributes to the overall hydrophilicity of the molecule.

The polyethylene glycol (PEG) linker itself is a key feature, imparting increased water solubility

and favorable pharmacokinetic properties to the final conjugate. The length of the PEG chain

(n=7) has been empirically optimized in many applications to achieve the appropriate distance

and orientation between the two ends of a bifunctional molecule like a PROTAC.
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Application in PROTAC Synthesis: An Experimental
Workflow
Iodo-PEG7-alcohol is prominently used as a linker in the synthesis of PROTACs. PROTACs

are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading

to the ubiquitination and subsequent degradation of the target protein by the proteasome. The

synthesis of a PROTAC using Iodo-PEG7-alcohol typically follows a multi-step process.

A generalized experimental workflow for the synthesis of a PROTAC using Iodo-PEG7-alcohol
is depicted below. This workflow outlines the key steps, from the initial functionalization of the

ligands to the final purification of the PROTAC molecule.

Ligand 1 (Target Binder)

Linker

Ligand 2 (E3 Ligase Binder)

Synthetic Steps
Purification and Characterization

Target-Binding Ligand
(e.g., with a nucleophilic group) Step 1: Nucleophilic Substitution

(Ligand 1 + Iodo-PEG7-alcohol)

Iodo-PEG7-alcohol

E3 Ligase Ligand
(e.g., with a hydroxyl group)

Step 3: Second Nucleophilic Substitution
(Activated Linker-Ligand 1 + Ligand 2)

Step 2: Activation of Alcohol
(e.g., mesylation, tosylation)

Purification
(e.g., HPLC, Flash Chromatography)

Characterization
(e.g., NMR, Mass Spectrometry) Final PROTAC Molecule

Click to download full resolution via product page

Caption: Generalized workflow for PROTAC synthesis using Iodo-PEG7-alcohol.

Experimental Protocol: General Procedure for Ligand
Conjugation via Nucleophilic Substitution
This protocol provides a general outline for the first step in the PROTAC synthesis workflow,

where a nucleophilic group on a target-binding ligand displaces the iodide of Iodo-PEG7-
alcohol.
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Materials:

Target-binding ligand with a nucleophilic group (e.g., amine, thiol, or phenoxide)

Iodo-PEG7-alcohol

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

Inert atmosphere (e.g., Nitrogen or Argon)

Standard laboratory glassware and magnetic stirrer

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

Preparation: Under an inert atmosphere, dissolve the target-binding ligand (1.0 equivalent) in

the anhydrous solvent in a round-bottom flask.

Addition of Base: Add the base (1.1 to 2.0 equivalents) to the reaction mixture and stir for 10-

15 minutes at room temperature to deprotonate the nucleophile.

Addition of Linker: Dissolve Iodo-PEG7-alcohol (1.0 to 1.2 equivalents) in a minimal amount

of the anhydrous solvent and add it dropwise to the reaction mixture.

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

°C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary

from a few hours to overnight.

Work-up: Once the reaction is complete, quench the reaction with water or a saturated

aqueous solution of ammonium chloride. Extract the product with an appropriate organic

solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate
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in hexanes) to obtain the pure ligand-PEG7-alcohol conjugate.

Characterization: Confirm the structure and purity of the product using analytical techniques

such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway Context: PROTAC-Mediated
Protein Degradation
Iodo-PEG7-alcohol itself does not participate in signaling pathways. However, the PROTACs

synthesized using this linker are designed to hijack the cell's natural protein degradation

machinery, specifically the Ubiquitin-Proteasome System (UPS). The logical relationship of this

pathway is illustrated below.
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Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion
Iodo-PEG7-alcohol is a versatile and valuable chemical tool for researchers in drug discovery

and chemical biology. Its well-defined structure, with a reactive iodide, a modifiable alcohol, and

a solubilizing PEG chain, makes it an ideal linker for the construction of complex molecules like
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PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its

effective application in the synthesis of novel therapeutics and chemical probes. The

experimental protocols and conceptual diagrams provided in this guide serve as a foundational

resource for scientists working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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